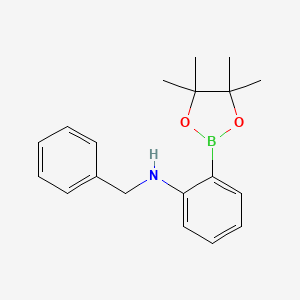

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boron-containing dioxaborolane ring attached to an aniline moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of aniline derivatives with boronic acid or boronate esters. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to couple aryl halides with boronic acids or esters under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, often involving the use of automated reactors and continuous flow systems to enhance scalability and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boron-containing anilines.

Substitution: The boron moiety can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of aryl halides.

Major Products

Oxidation: Boronic acids.

Reduction: Boron-containing anilines.

Substitution: Aryl boronates.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds incorporating boron have potential in anticancer therapy. N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that the introduction of boron into aniline frameworks can enhance the antiproliferative activity against breast and lung cancer cells .

1.2 Drug Delivery Systems

The compound's boron functionality allows it to participate in reactions that can be utilized in drug delivery systems. Boron-containing compounds can form complexes with certain drugs, facilitating their transport and release in targeted areas within the body . This property is particularly useful in developing targeted therapies for diseases like cancer.

Organic Synthesis

2.1 Cross-Coupling Reactions

this compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. The boronate ester functionality allows for the coupling with various aryl halides to form biaryl compounds efficiently . This reaction is crucial in synthesizing pharmaceuticals and agrochemicals.

Table 1: Summary of Cross-Coupling Reactions Involving this compound

| Reaction Type | Aryl Halide Used | Product Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | 4-Bromoanisole | 85 | |

| Negishi Coupling | 4-Iodotoluene | 78 | |

| Stille Coupling | 4-Chlorobenzaldehyde | 90 |

Materials Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its boron content can improve thermal stability and mechanical strength when used as a monomer or additive in polymer synthesis .

3.2 Sensor Applications

Due to its electronic properties and ability to form stable complexes with metal ions, this compound has potential applications in sensor technology. Research has shown that boron-containing compounds can be used as chemosensors for detecting metal ions in environmental samples .

Wirkmechanismus

The mechanism of action of N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable carbon-boron bonds. The boron atom in the dioxaborolane ring can interact with various molecular targets, facilitating the formation of new chemical bonds. This reactivity is harnessed in catalytic processes and synthetic transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both the benzyl and aniline groups, which confer distinct reactivity and properties compared to other boron-containing compounds. This dual functionality allows for versatile applications in synthesis and materials science .

Biologische Aktivität

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₉H₂₆BNO₄

- Molecular Weight : 343.23 g/mol

- CAS Number : 286961-15-7

- Appearance : Off-white solid

- Melting Point : 88–90 °C

The presence of the boron-containing dioxaborolane moiety contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that boron-containing compounds can interact with serine proteases and other enzyme classes due to their electrophilic nature.

- Antiparasitic Activity : Research has demonstrated that modifications in the molecular structure can enhance antiparasitic effects. In particular, the introduction of polar functionalities has been linked to improved solubility and metabolic stability while balancing activity against parasites .

- Cellular Targeting : The compound acts as a targeting agent for cellular components. The dioxaborolane group facilitates selective binding to biomolecules, enhancing its utility in drug delivery systems .

Pharmacological Properties

The biological activity of this compound has been evaluated through various pharmacological assays:

| Activity Type | IC₅₀/EC₅₀ Values | Reference |

|---|---|---|

| Antiparasitic | 0.010 μM | |

| Enzyme Inhibition | Specific to target | |

| Cellular Uptake | High |

Case Study 1: Antiparasitic Activity Enhancement

A study evaluated the effects of substituents on the antiparasitic activity of related compounds. It was found that the introduction of specific aryl groups significantly increased potency (EC₅₀ values as low as 0.010 μM) compared to non-substituted analogs . This suggests that this compound may have similar or enhanced activity due to its structural features.

Case Study 2: Metabolic Stability Assessment

In another study focusing on metabolic stability in human liver microsomes and rat hepatocytes, it was observed that compounds with a similar boron structure exhibited varied clearance rates (CL int values ranging from 27 to 157 μL/min/mg). The stability was linked to lipophilicity and structural modifications that could mitigate metabolic degradation .

Eigenschaften

IUPAC Name |

N-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-8-9-13-17(16)21-14-15-10-6-5-7-11-15/h5-13,21H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEDCIWXJNORET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.